5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone

Description

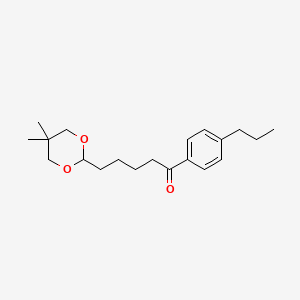

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone is a synthetic organic compound featuring a valerophenone backbone modified with a 5,5-dimethyl-1,3-dioxane ring and an n-propyl substituent at the 4' position.

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-4-7-16-10-12-17(13-11-16)18(21)8-5-6-9-19-22-14-20(2,3)15-23-19/h10-13,19H,4-9,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFFYAGZISWGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645987 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-42-5 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone typically involves the formation of the dioxane ring followed by the attachment of the valerophenone group. One common method involves the reaction of 5,5-dimethyl-1,3-dioxane-2-one with a suitable valerophenone derivative under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories due to its ketone and dioxane functionalities:

Nucleophilic Additions

The carbonyl group undergoes nucleophilic attack, forming alcohols or amines. For example:

Ether Ring-Opening Reactions

The dioxane ring is susceptible to acid-catalyzed cleavage:

-

Hydrolysis :

Produces diols and ketones at elevated temperatures (80–100°C).

Oxidation/Reduction

-

Ketone Reduction :

Converts the ketone to a secondary alcohol. -

Dioxane Oxidation :

Strong oxidizers (e.g., KMnO₄) degrade the ether ring to carboxylic acids under acidic conditions .

Reagents, Conditions, and Major Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nucleophilic Addition | RMgX, anhydrous ether, 0–25°C | Tertiary alcohol derivatives |

| Acid-Catalyzed Hydrolysis | H₂SO₄/H₂O, reflux (80–100°C) | 4'-n-propylvaleric acid + ethylene glycol |

| Reduction | LiAlH₄, THF, 0°C | 5-(dioxane)-4'-n-propylvalerophenol |

| Oxidation | KMnO₄, H⁺, heat | Fragmented carboxylic acids |

Steric Effects

The 5,5-dimethyl groups on the dioxane ring create steric hindrance, slowing reactions at the ether oxygen. This is evident in slower hydrolysis rates compared to unsubstituted dioxanes .

Electronic Factors

-

The ketone’s electrophilicity is enhanced by the electron-withdrawing dioxane ring, facilitating nucleophilic additions.

-

The dioxane’s oxygen atoms stabilize transition states via lone-pair donation during ring-opening reactions.

Side Reactions and Mitigation

| Side Reaction | Mitigation Strategy |

|---|---|

| Over-oxidation of dioxane | Use milder oxidizers (e.g., CrO₃) |

| Elimination during hydrolysis | Control temperature (<80°C) |

| Polymerization of intermediates | Add radical inhibitors (e.g., BHT) |

Scientific Research Applications

Organic Synthesis

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone is utilized as an intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Alkylation Reactions : The compound can be used to introduce propyl groups into other organic molecules, enhancing their properties for specific applications.

- Synthesis of Photoinitiators : It serves as a precursor for synthesizing photoinitiators used in UV-curable coatings and inks. These photoinitiators are essential in industries requiring rapid curing processes.

Photochemistry

The compound exhibits significant utility in photochemical applications:

- Photoinitiation : As a photoinitiator, it absorbs UV light and generates free radicals that initiate polymerization processes. This property is crucial for the production of polymers used in coatings, adhesives, and dental materials.

- Light Stability : Its stability under light exposure makes it suitable for applications where prolonged light exposure is expected, such as in outdoor coatings.

Materials Science

In materials science, the compound finds applications due to its unique physical properties:

- Polymer Production : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of high-performance materials.

- Nanocomposites : The compound can be used to create nanocomposites with improved strength and thermal resistance by integrating it with nanoparticles.

Case Study 1: Photoinitiator Development

A study demonstrated the effectiveness of this compound as a photoinitiator in UV-cured coatings. The research showed that formulations containing this compound exhibited faster curing times and improved adhesion properties compared to traditional photoinitiators.

Case Study 2: Polymer Composites

Research focused on synthesizing polymer composites using this compound revealed that incorporating it into epoxy resins significantly enhanced their thermal stability and mechanical strength. The study concluded that such composites could be beneficial for aerospace applications where material performance under extreme conditions is critical.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and valerophenone moiety can interact with active sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares core features with other 1,3-dioxane/dioxolane derivatives. Below is a comparison with a closely related analog from the evidence:

A. 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3',5'-dimethyl-4'-methoxyvalerophenone

Key Differences :

- The n-propyl group in the target compound increases steric bulk and lipophilicity compared to the methoxy and methyl substituents in the analog. This may enhance membrane permeability but reduce solubility in polar solvents.

- The absence of methoxy/methyl groups at the 3' and 5' positions could alter electronic interactions with biological targets.

Comparison with Antimicrobial 1,3-Dioxolane Derivatives

Several 1,3-dioxolane derivatives (e.g., compounds 5–8 in ) were tested for antimicrobial activity. While these compounds differ in their core structure (dioxolane vs. dioxane) and functional groups (esters vs. ketone), their bioactivity trends provide indirect insights:

Inference for Target Compound :

- The ketone group (vs. esters in ) might reduce hydrolytic instability but require optimization for antimicrobial potency.

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone, identified by its CAS number 898755-42-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C20H30O3

- Molecular Weight : 318.45 g/mol

- Structure : The compound features a dioxane ring and a valerophenone moiety, which are significant for its biological activity.

Antitumor Efficacy

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the synthesis of various analogs and their evaluation for cytotoxicity against different cancer cell lines. The results showed that these compounds could inhibit mRNA splicing, which is crucial for cancer cell proliferation .

In particular, compound 5 (likely referring to a structural analog or derivative) demonstrated selective anti-tumor activity against various adult and pediatric cancer types, as evidenced by its performance in the NCI 60 tumor cell line screen. The compound's IC50 values indicated potent activity against specific tumor lines .

The antitumor activity is believed to stem from the compound's ability to modulate mRNA splicing. This modulation can disrupt the expression of proteins essential for tumor growth and survival. In vitro studies have confirmed that these compounds retain their potency across multiple tumor types, suggesting a broad-spectrum efficacy .

Case Studies and Research Findings

A detailed examination of various studies reveals the following insights:

-

Cytotoxicity Studies :

- In vitro assays demonstrated that the compound exhibits cytotoxic effects in low micromolar concentrations against several cancer cell lines.

- Table 1 summarizes the IC50 values across different cell lines:

- In Vivo Studies :

- Structure-Activity Relationship (SAR) :

Q & A

Q. What are the optimal synthetic routes for 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone, and how can reaction conditions be systematically optimized?

Answer: Synthesis typically involves coupling reactions in anhydrous dioxane with polyfluorocarboxylic acid anhydrides or chloroanhydrides as key reagents. A stepwise approach includes:

- Solvent selection : Dry dioxane is preferred for its inertness and solubility properties .

- Stoichiometry : Use 2 equivalents of polyfluorocarboxylic acid derivatives and 1.2 equivalents of pyridine as a base to minimize side reactions .

- Post-reaction workup : Evaporate solvent under reduced pressure, triturate with water to remove impurities, and dry under high vacuum (100°C) to isolate the product .

- Optimization : Use fractional factorial designs to test variables like temperature (e.g., room temperature vs. reflux) and reagent ratios. Monitor purity via NMR or HPLC.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

- 1H/13C NMR : Compare chemical shifts of the dioxane ring (e.g., 5,5-dimethyl protons at δ ~1.2–1.4 ppm) and aromatic protons (δ ~7.0–8.0 ppm for the valerophenone moiety) .

- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O-C) bands (~1100–1250 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M]+) and fragmentation patterns .

- Cross-validation : Use elemental analysis to verify C, H, and O content within ±0.3% of theoretical values .

Q. What stability studies are critical for handling this compound in experimental settings?

Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at ≤4°C in amber vials to prevent photodegradation.

- Solvent compatibility : Test solubility and stability in polar aprotic solvents (e.g., DMSO, dioxane) versus protic solvents (e.g., methanol) over 72 hours .

- Hydrolytic susceptibility : Monitor the dioxane ring’s resistance to hydrolysis under acidic (pH 3) and basic (pH 10) conditions using HPLC .

Advanced Research Questions

Q. How can researchers design a biologically relevant study to evaluate the compound’s antimicrobial or cytotoxic activity?

Answer:

- Experimental design : Adopt a randomized block design with split-split plots for variables like concentration gradients (e.g., 4.8–5000 µg/mL) and biological replicates (n=4) .

- Biological assays : Use microbroth dilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Control groups : Include reference antibiotics (e.g., amikacin) and vehicle controls (e.g., DMSO) to validate assay specificity .

- Data normalization : Express activity as % inhibition relative to controls and apply ANOVA with post-hoc Tukey tests (p<0.05) .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity or bioactivity?

Answer:

- Conceptual frameworks : Link studies to density functional theory (DFT) for predicting electrophilic/nucleophilic sites or QSAR models for bioactivity .

- Reaction mechanisms : Use frontier molecular orbital (FMO) theory to explain regioselectivity in dioxane ring-opening reactions .

- Biological pathways : Map interactions via molecular docking (e.g., binding to bacterial efflux pumps or cytochrome P450 enzymes) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

Answer:

- Source analysis : Compare methodologies (e.g., differences in MIC protocols, solvent purity, or microbial strains) .

- Meta-analysis : Aggregate data from ≥3 independent studies and apply mixed-effects models to identify confounding variables .

- Replication : Repeat experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .

- Hypothesis refinement : Propose alternative mechanisms (e.g., pH-dependent solubility or enantiomeric effects) for validation .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Answer:

- Environmental partitioning : Determine log Kow (octanol-water partition coefficient) and soil adsorption coefficients (Kd) via shake-flask assays .

- Degradation studies : Simulate biotic/abiotic degradation under UV light or microbial action (e.g., OECD 301B ready biodegradability test) .

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri models to assess acute toxicity (LC50/EC50) .

- Risk assessment : Apply probabilistic models (e.g., Monte Carlo simulations) to estimate ecological/human exposure thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.